![molecular formula C17H19NO2 B8242650 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B8242650.png)
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
Overview
Description
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and X-ray Diffraction Data : The compound 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, which shares structural similarities with 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol, was synthesized and analyzed using X-ray diffraction. This analysis revealed its crystallization in a monoclinic system, providing insights into the structural properties of similar compounds (Macías et al., 2011).
Solid-Phase Preparation for GPCR-Targeted Scaffolds : Research involving similar structures, like 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine, highlights the potential of these compounds in developing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds. These are synthesized using solid-phase strategies, which are efficient for creating diverse derivatives (Boeglin et al., 2007).
Therapeutic Potential and Drug Development
Therapeutic Potential of Sulfochlorinated Derivatives : Sulfochlorination of similar compounds, like 2‐oxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine, leads to the formation of 7‐chlorosulfonyl derivatives. These derivatives have shown promise in therapeutic applications, suggesting potential research avenues for related compounds (Dorogov et al., 2006).
Anticonvulsant Activity : Research into benzotriazoloazepine derivatives, originating from compounds like 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzo[c]azepin-1-one, demonstrates significant anticonvulsant activities. This suggests potential medicinal applications for similar structures in treating neurological conditions (Zhang et al., 2013).
Chemical Reactions and Transformations
- Reactions with Nucleophilic Reagents : The reaction of related compounds, such as 3,4,5,6-tetrahydro-2H-azepin-7-ol hydrogen sulfate with nucleophilic reagents, showcases the versatile chemical behavior of these molecules. This study provides insights into the reactivity and possible transformations of similar benzazepine derivatives (Masaki et al., 1973).
properties
IUPAC Name |
8-phenylmethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17-11-18-9-8-14-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10,17-19H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXBJCXHHUPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=C1C=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethynyl-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8242569.png)
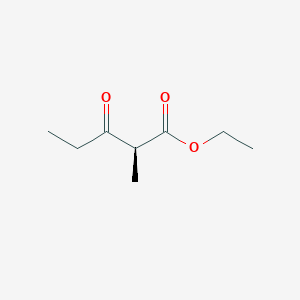
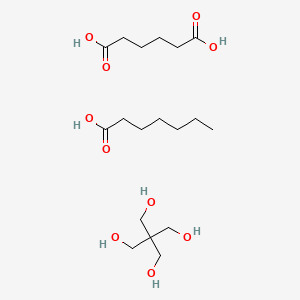
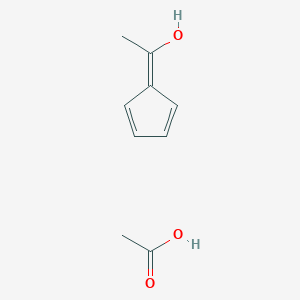
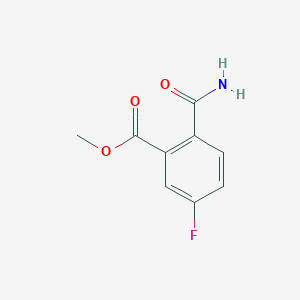

![4-Chloro-5,8-dihydro-6H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid ethyl ester](/img/structure/B8242606.png)

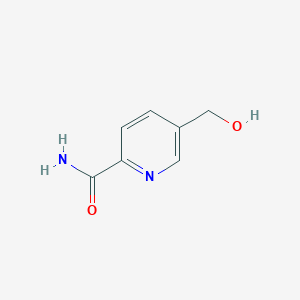
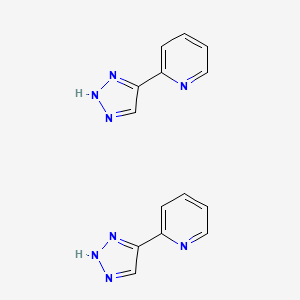
![N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B8242648.png)

![(Z)-(ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B8242657.png)
![[(2R)-2-methyloxetan-2-yl]methanamine](/img/structure/B8242670.png)